2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities
Preparation Methods
The synthesis of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position of the pyrimidine ring by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate product. This intermediate is then reacted with a second substrate at the C2 position using 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the C2 position is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The exact molecular pathways involved depend on the specific biological context.
Comparison with Similar Compounds
2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other pyrimidine derivatives, such as:
2-(2-Chloro-pyrimidin-4-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but with an amino group instead of a sulfanylmethyl group.
2-(2-Chloro-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound lacks the sulfanylmethyl group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20ClN3O2S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl 2-[(2-chloropyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(18)9-21-11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
WEKDLRCIYNXARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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